(2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a 2,5-dichlorophenyl group linked to a methanone scaffold, which is further substituted with a piperazine ring bearing a 1-ethyl-1H-imidazol-2-yl moiety.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O.ClH/c1-2-20-6-5-19-16(20)22-9-7-21(8-10-22)15(23)13-11-12(17)3-4-14(13)18;/h3-6,11H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIKPXCDQAQOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,5-dichlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- A dichlorophenyl group, which enhances lipophilicity and bioactivity.
- A piperazine moiety, known for its role in various pharmacological agents.
- An imidazole ring, contributing to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors, particularly those involved in central nervous system functions.
Biological Activity Data
Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Efficacy
Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects. Notably, it showed an IC50 value comparable to established chemotherapeutic agents, indicating potential for further development as an anticancer drug. Specific studies highlighted its effectiveness against colon and breast cancer cell lines.
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Comparisons
The compound shares structural similarities with:
- Quaternary Ammonium Compounds (QACs) : While QACs like BAC-C12 (benzalkonium chloride) are cationic surfactants with alkyl chains, the target compound lacks a long hydrophobic tail but retains a cationic character due to the protonated piperazine and imidazole groups. This difference may limit its surfactant-like properties but enhance receptor-binding specificity .
- 5-Nitro-1H-imidazole Derivatives : highlights nitroimidazole derivatives synthesized via TDAE methodology. The target compound’s 1-ethyl-1H-imidazol-2-yl group differs in substituents (ethyl vs. nitro groups), which could influence electronic properties and metabolic stability. Nitroimidazoles are often associated with antimicrobial activity, whereas the ethyl group in the target compound may modulate lipophilicity and CNS penetration .
Physicochemical and Pharmacokinetic Comparisons
*Inferred properties based on structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
